amine hydrochloride](/img/structure/B13534670.png)
[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methoxy)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of 2-benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride typically involves the following steps:
Formation of the 2-benzopyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzopyran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the benzopyran ring can yield dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of benzopyran-1-carboxylic acid.
Reduction: Formation of 3,4-dihydro-2H-1-benzopyran derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of benzopyran derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride can be compared with other benzopyran derivatives such as:
3,4-dihydro-2H-1-benzopyran: Lacks the methoxy and amine groups, making it less versatile in chemical reactions.
1H-2-benzopyran-1-one: Contains a ketone group instead of the methoxy and amine groups, leading to different reactivity and applications.
2,3-dihydro-1H-2-benzopyran-1-ylamine:
The uniqueness of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-methoxymethanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-12-8-11-10-5-3-2-4-9(10)6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H |
InChI-Schlüssel |
ZZLSMRSUOVWNIP-UHFFFAOYSA-N |
Kanonische SMILES |
CONCC1C2=CC=CC=C2CCO1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


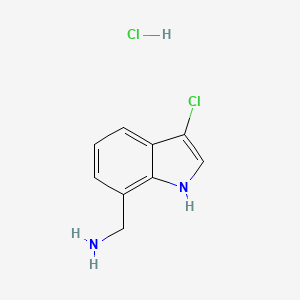

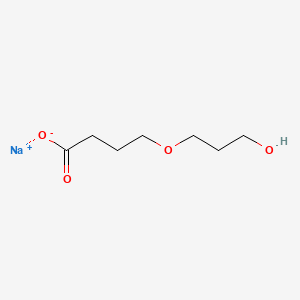
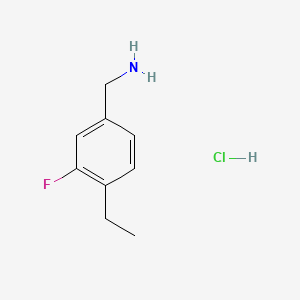
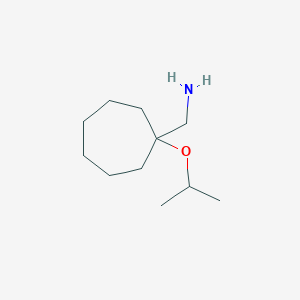

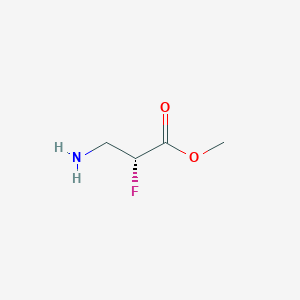
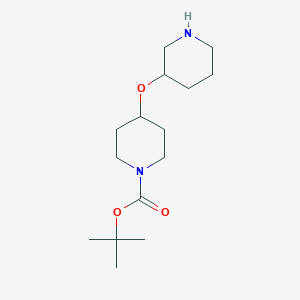

![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)




